(1,3-Dioxolan-2-ylmethyl)magnesium bromide

概要

説明

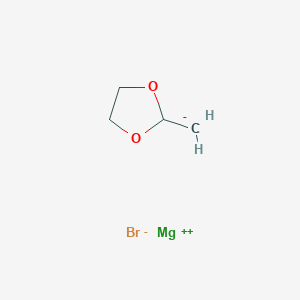

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent, which is widely used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is known for its utility in preparing various intermediates and complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is typically prepared by reacting (1,3-Dioxolan-2-ylmethyl) bromide with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the starting materials.

化学反応の分析

Nucleophilic Addition to Carbonyl Compounds

(1,3-Dioxolan-2-ylmethyl)magnesium bromide reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols. The dioxolane ring stabilizes intermediates during nucleophilic attack, enhancing reaction efficiency .

Example Reaction: Conditions:

Substitution Reactions

This reagent displaces halides from alkyl/aryl halides, forming extended carbon chains. Its steric profile allows selective substitution in crowded environments .

Example Reaction: Key Applications:

Coupling Reactions

The reagent participates in cross-couplings with electrophiles (e.g., aryl halides) under catalytic conditions, enabling C–C bond formation for complex architectures .

Catalytic Systems:

- Nickel or palladium catalysts.

- Ligands: Phosphines or N-heterocyclic carbenes.

Cleavage of 1,3-Benzoxathioles

The reagent cleaves sulfur-containing heterocycles to generate thiol intermediates for pharmaceutical synthesis:Conditions:

- Room temperature, THF.

Reactivity Comparison with Analogous Grignard Reagents

Limitations and Challenges

科学的研究の応用

Chemical Synthesis

Role in Organic Reactions:

- Nucleophilic Reagent: As a Grignard reagent, (1,3-Dioxolan-2-ylmethyl)magnesium bromide can perform nucleophilic attacks on electrophilic centers, such as carbonyl groups. This property is essential for synthesizing alcohols and other functional groups from simple precursors .

- Formation of Heterocycles: The compound has been used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For example, it facilitates the cleavage of 1,3-benzoxathioles, a step necessary for creating various medicinal compounds.

Case Study: Synthesis of Dihydropyrimidinones

- Dihydropyrimidinones are important in pharmaceutical chemistry. The use of this compound in their synthesis has demonstrated its catalytic capabilities, leading to higher yields and milder reaction conditions.

Radiopharmaceutical Applications

Production of Radiolabeled Compounds:

- One prominent application is in the synthesis of 3-[11C]-propionaldehyde, an important intermediate for radiolabeled compounds used in positron emission tomography (PET) imaging. This application highlights the compound's utility in medical diagnostics .

Example: Synthesis Pathway

- The synthesis involves reacting this compound with carbon dioxide to produce radiolabeled aldehydes that can be further utilized in biological studies .

Industrial Applications

Chemical Production:

- In industrial settings, this compound is employed for producing various chemicals and materials. Its ability to form stable intermediates allows for efficient large-scale synthesis processes under controlled conditions .

Comparison with Similar Compounds:

The following table summarizes the unique properties and applications of this compound compared to similar compounds:

| Compound Name | Unique Properties | Applications |

|---|---|---|

| This compound | Forms stable intermediates; versatile nucleophile | Organic synthesis; radiopharmaceuticals |

| 2-Thienylmagnesium bromide | Reactivity towards electrophiles | Synthesis of thiophene derivatives |

| 2-(2-Bromoethyl)-1,3-dioxolane | Similar structure but less stability | Limited applications in organic reactions |

Biological Applications

Synthesis of Pharmaceutical Intermediates:

作用機序

The mechanism of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound can target carbonyl groups, leading to the formation of alcohols or other substituted products.

類似化合物との比較

- (1,3-Dioxan-2-ylethyl)magnesium bromide

- 2-Thienylmagnesium bromide

- 2-(2-Bromoethyl)-1,3-dioxolane

- 2-Bromomethyl-1,3-dioxolane

Uniqueness: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is unique due to its specific structure, which allows it to form stable intermediates and products in organic synthesis. Its reactivity and selectivity make it a valuable reagent in the preparation of complex molecules.

生物活性

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent that has garnered attention for its potential applications in organic synthesis and biological studies. This article provides a detailed examination of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

- Chemical Formula : CHBrMgO

- Molecular Weight : 191.31 g/mol

- CAS Number : 180675-22-3

- Density : 0.938 g/mL at 25 °C

- Structure : The compound features a dioxolane ring which contributes to its reactivity as a Grignard reagent .

As a Grignard reagent, this compound primarily functions through nucleophilic attack on electrophilic carbon atoms in carbonyl groups. This mechanism facilitates the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors. Its reactivity is significantly influenced by environmental factors such as moisture and air.

1. Synthesis of Radiolabeled Compounds

One notable application of this compound is in the synthesis of radiolabeled compounds for biological studies. For example, it has been used as an intermediate in the preparation of [^11C]SN-38, a compound relevant for cancer research .

2. Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, particularly in the context of inflammatory responses and neurodegenerative diseases. The compound's ability to form stable intermediates makes it valuable in studying pathways involving nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous central nervous system disorders .

Case Study 1: Inhibition of Inflammatory Processes

A study explored the role of PI3Kγ (phosphoinositide 3-kinase gamma) in mediating inflammatory responses. The inhibition of PI3Kγ was shown to reduce the recruitment of myeloid-derived cells in models of neurodegeneration. This suggests that compounds like this compound could potentially modulate inflammatory pathways by targeting similar mechanisms .

Case Study 2: Synthesis and Characterization

In synthetic chemistry applications, this compound has been utilized to synthesize various alcohols through reactions with carbonyl compounds. Its effectiveness in these reactions is attributed to its nucleophilic properties, allowing for efficient carbon-carbon bond formation under controlled conditions .

| Property | Value |

|---|---|

| Density | 0.938 g/mL at 25 °C |

| Molecular Weight | 191.31 g/mol |

| CAS Number | 180675-22-3 |

| Reactivity | Sensitive to air and moisture |

特性

IUPAC Name |

magnesium;2-methanidyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERSPCAGKAOLSQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1OCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401185 | |

| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180675-22-3 | |

| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。